4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester
Description
4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester is an aromatic benzoic acid derivative featuring a hydroxyl group at the para position (C4), a methylsulfanyl (methylthio) group at the meta position (C3), and a methyl ester at the carboxylic acid moiety.
Properties
IUPAC Name |
methyl 4-hydroxy-3-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLNQUCNEMCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester typically involves the esterification of 4-Hydroxy-3-methylsulfanyl-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 4-Hydroxy-3-methylsulfinyl-benzoic acid methyl ester, 4-Hydroxy-3-methylsulfonyl-benzoic acid methyl ester.
Reduction: 4-Hydroxy-3-methylsulfanyl-benzyl alcohol.
Substitution: 4-Chloro-3-methylsulfanyl-benzoic acid methyl ester.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of HMBME involves the esterification of 4-hydroxy-3-methylsulfanyl-benzoic acid with methanol, typically using acid catalysts. The process yields a compound that retains the beneficial properties of its parent acid while enhancing solubility and bioavailability .
Table 2: Synthesis Parameters for HMBME
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 24 hours |
| Purification Method | Silica gel chromatography |
Case Studies and Experimental Findings
3.1 Prostate Cancer Management
In a study investigating the effects of HMBME on prostate cancer cells, researchers found that treatment with HMBME at concentrations of 25 µM led to significant reductions in cell viability and induced apoptosis. The study utilized various assays, including flow cytometry and trypan blue exclusion, to assess cell health post-treatment .
3.2 Comparison with Curcumin Derivatives
HMBME has been compared to curcumin derivatives, which are known for their anticancer properties. It was found that HMBME exhibits similar mechanisms of action but may offer improved stability and solubility compared to curcumin, making it a more viable candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position Variations
4-Methylsulfanyl-2-nitro-benzoic Acid Methyl Ester (CAS 102232-51-9 ):
This compound substitutes the hydroxyl group at C4 with a methylsulfanyl group and introduces a nitro group at C2. The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to the hydroxyl-containing target compound. Additionally, the nitro group enhances electrophilic reactivity, making this ester more prone to reduction or nucleophilic aromatic substitution than the target compound.Methyl 4-Hydroxy-3-nitrobenzoate (CAS 99-42-3 ):
Here, the methylsulfanyl group at C3 is replaced with a nitro group. The electron-withdrawing nitro group increases acidity (lower pKa) at the hydroxyl position, altering hydrogen-bonding capacity and biological activity compared to the target compound.
Substituent Type Variations
- Methyl 3-Allyl-4-hydroxybenzoate (CAS 53596-60-4 ): The methylsulfanyl group at C3 is replaced with an allyl group. The allyl group also increases lipophilicity, affecting membrane permeability in biological systems.
4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester (Compound 5a ):
This ester substitutes the hydroxyl group with a 3-nitrobenzyloxy moiety. The bulky benzyloxy group enhances steric hindrance, reducing reactivity in ester hydrolysis. The nitro group further stabilizes the aromatic ring through resonance, contrasting with the electron-donating effects of the hydroxyl group in the target compound.
Aromatic vs. Aliphatic Esters
- Hexadecanoic Acid Methyl Ester (CAS 112-39-0 ): As a saturated aliphatic ester, this compound exhibits lower melting points (−37°C) and higher volatility compared to aromatic esters. Aliphatic esters are more susceptible to oxidative degradation but less prone to π-π stacking interactions, resulting in distinct solubility profiles (e.g., higher solubility in nonpolar solvents).
- 9-Octadecenoic Acid Methyl Ester (CAS 112-62-9 ): The unsaturated fatty acid ester has reduced thermal stability due to the double bond, which may undergo isomerization or oxidation. In contrast, aromatic esters like the target compound are more thermally stable and resistant to autoxidation.
Complex Esters
- Such structural complexity enhances interactions with biological targets (e.g., enzymes or receptors), making it valuable in medicinal chemistry.
Data Tables
Table 1: Substituent Effects on Key Properties
Research Findings
- Reactivity : The methylsulfanyl group in the target compound can undergo oxidation to sulfoxide or sulfone derivatives, expanding its utility in prodrug design .
- Biological Activity: Hydroxyl and methylsulfanyl groups may synergize to enhance antioxidant properties, as seen in structurally related polyphenols .
- Synthetic Challenges : Steric hindrance at C3 (due to -SMe) may complicate further functionalization, requiring optimized catalysts or protecting-group strategies .
Biological Activity
4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester (HMBME) is a compound derived from the benzoic acid family, known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Synthesis
The synthesis of HMBME typically involves the Fischer esterification method, where 4-Hydroxy-3-methylsulfanyl-benzoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is generally performed under reflux conditions to favor ester formation.
Industrial Production Methods:
In industrial settings, more efficient processes may be utilized, including continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Biological Activity
HMBME has been studied for its various biological activities, particularly in cancer research.
Anticancer Properties
Research indicates that HMBME exhibits significant anticancer activity, particularly against prostate cancer (PCA) cells. In vitro studies have shown that HMBME inhibits the proliferation of human PCA cells by targeting critical survival signaling pathways:
- Mechanism of Action:
Table 1: Effects of HMBME on PCA Cells
| Parameter | Control Group | HMBME Treatment (25 µM) |
|---|---|---|
| Cell Viability (%) | 100% | 45% |
| Apoptosis Induction (%) | 10% | 70% |
| Phosphorylated Akt Levels | High | Low |
| NFκB Activity | High | Significantly Reduced |
Other Biological Activities
Beyond its anticancer properties, HMBME is being explored for other potential pharmacological effects:
- Anti-inflammatory Activity: Preliminary studies suggest that derivatives of hydroxybenzoic acids may exhibit anti-inflammatory properties, although specific data on HMBME is limited.
- Antioxidant Activity: The compound's structural characteristics may contribute to its ability to scavenge free radicals, which could be beneficial in various oxidative stress-related conditions .
Case Studies
-
Prostate Cancer Research:
A study demonstrated that treatment with HMBME significantly inhibited the growth of LNCaP prostate cancer cells in vitro. The compound's ability to induce apoptosis was confirmed through morphological analysis and biochemical assays . -
Comparative Studies with Analogues:
Comparative studies with similar compounds such as 4-Hydroxy-3-methoxy-benzoic acid methyl ester showed that while both compounds inhibit PCA cell growth, HMBME's unique methylsulfanyl group enhances its efficacy by modulating different signaling pathways.
Q & A
Basic Question: What are the standard synthetic routes for 4-hydroxy-3-methylsulfanyl-benzoic acid methyl ester, and what reaction conditions optimize yield?
Methodological Answer:
The compound can be synthesized via esterification of 4-hydroxy-3-methylsulfanyl-benzoic acid using methanol under acid catalysis (e.g., sulfuric acid or HCl). Key parameters include:
- Temperature: Reflux conditions (60–80°C) to drive esterification to completion.
- Catalyst concentration: 1–5% sulfuric acid in methanol for efficient activation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the ester .
Alternative routes involve protecting the hydroxyl group prior to introducing the methylsulfanyl moiety, using thiomethylation agents like methyl disulfide or dimethyl sulfate under basic conditions .
Basic Question: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: A singlet at δ 3.8–3.9 ppm (ester methyl group), a singlet at δ 2.5 ppm (methylsulfanyl group), and aromatic protons at δ 6.8–7.5 ppm (split due to hydroxyl and sulfanyl substituents) .
- ¹³C NMR: Carbonyl resonance at ~168 ppm (ester), with aromatic carbons showing shifts consistent with electron-withdrawing/donating groups .
- IR: Broad O-H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), ester C=O at 1720 cm⁻¹, and C-S stretch at 650–700 cm⁻¹ .
- Mass Spectrometry (GC-MS): Molecular ion peak at m/z 212 (C₉H₁₀O₃S) and fragmentation patterns reflecting loss of methyl (-15) and sulfanyl groups (-47) .
Basic Question: What chromatographic methods are recommended for purity analysis?
Methodological Answer:
- GC-MS: Use a polar capillary column (e.g., cyanopropyl polysiloxane) with temperature programming (50°C to 250°C at 10°C/min) for separation. Helium carrier gas at 1.5 mL/min ensures resolution of ester derivatives .
- HPLC: C18 column with UV detection at 270 nm (aromatic absorption). Mobile phase: acetonitrile/water (60:40) with 0.1% formic acid to enhance peak symmetry .
- Validation: Include internal standards (e.g., deuterated methyl esters) and replicate injections (every 5 samples) to assess precision .
Advanced Question: How does the electronic environment of the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The methylsulfanyl group is electron-donating via resonance (+M effect), activating the aromatic ring toward electrophilic substitution at the para position. However, in nucleophilic reactions (e.g., ester hydrolysis), the sulfur atom’s lone pairs can stabilize transition states, accelerating hydrolysis under basic conditions. Computational studies (DFT calculations) show:
- Reduced electron density at the ester carbonyl due to sulfanyl conjugation, lowering activation energy for nucleophilic attack .
- Experimental validation via Hammett plots correlates substituent effects with hydrolysis rates .
Advanced Question: What strategies mitigate ester hydrolysis during experimental handling?
Methodological Answer:
- Storage: Lyophilize and store under inert gas (argon) at -20°C to prevent moisture-induced hydrolysis .
- Buffers: Avoid aqueous basic conditions (pH > 8). Use aprotic solvents (e.g., DMF, DMSO) for reactions .
- Stabilizers: Add radical scavengers (e.g., BHT) to autoxidation-prone solutions, as peroxides can accelerate ester degradation .
Advanced Question: How can in silico modeling predict biological targets for this compound?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or tyrosinase). The methylsulfanyl group’s hydrophobicity enhances binding to hydrophobic enzyme pockets .
- QSAR Models: Correlate substituent parameters (Hammett σ, logP) with inhibitory activity. For example, higher logP values predict better membrane permeability .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonding with phenolic hydroxyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
